4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused to a cyclohexane ring via an oxaspiro linkage. The presence of an ethyl group at the 4’ position further distinguishes this compound.
Vorbereitungsmethoden
The synthesis of 4’-Ethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions The synthetic route often starts with the preparation of the bicyclo[51Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the oxaspiro linkage to a more reduced form.
Wissenschaftliche Forschungsanwendungen
4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving spirocyclic substrates, providing insights into enzyme specificity and mechanism.
Medicine: Research into its potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] include other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-oxirane]: Lacks the bicyclo[5.1.0]octane core and ethyl group, making it less complex.
Spiro[cyclopentane-1,2’-oxirane]: Features a smaller ring system, resulting in different chemical properties.
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C14H24O |
---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
4'-ethylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C14H24O/c1-2-11-3-6-14(7-4-11)8-5-12-9-13(12)10-15-14/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
DUVXNMGECPHZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2(CC1)CCC3CC3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.